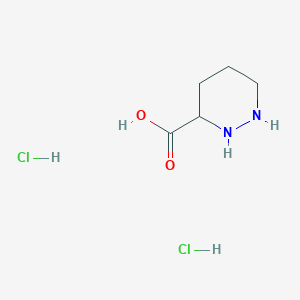

Hexahydropyridazine-3-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hexahydropyridazine-3-carboxylic acid dihydrochloride is a heterocyclic compound with a pyridazine ringThe compound is characterized by its molecular formula C5H11ClN2O2 and a molecular weight of 182.61 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of hexahydropyridazine-3-carboxylic acid dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminopropane with diethyl oxalate, followed by hydrolysis and subsequent treatment with hydrochloric acid to yield the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: Hexahydropyridazine-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: It can be reduced to yield hexahydropyridazine derivatives with different functional groups.

Substitution: The carboxylic acid group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like thionyl chloride and phosphorus pentachloride are employed for substitution reactions.

Major Products: The major products formed from these reactions include various substituted hexahydropyridazine derivatives, which can be further utilized in different applications .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Hexahydropyridazine-3-carboxylic acid dihydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structural properties allow it to be utilized in the development of:

- Antibiotics : The compound can be modified to produce antibiotics that target bacterial infections.

- Anti-inflammatory Drugs : It plays a role in synthesizing compounds that reduce inflammation.

- Antiepileptics : The compound is involved in the creation of drugs aimed at controlling seizures.

Case Study : A notable example includes its use in the synthesis of cilazapril, an antihypertensive medication. Researchers have developed scalable processes for creating hexahydropyridazine derivatives that serve as key intermediates in the production of cilazapril .

Dye Synthesis

This compound is widely used in the dye industry, particularly in the synthesis of azo dyes. These dyes are essential for textile, paper, and leather production due to their vibrant colors and stability.

- Mechanism : The aromaticity of hexahydropyridazine allows it to form stable complexes with nitrogen-based ligands, which are crucial for azo dye formation .

Materials Science

In materials science, this compound is employed in the development of advanced materials such as:

- Conducting Polymers : Its ability to be functionalized makes it suitable for creating polymers with electrical conductivity.

- Metal-Organic Frameworks : The compound can act as a ligand in metal-organic frameworks, which have applications in gas storage and separation technologies.

- Porous Materials : Its structural features facilitate the creation of materials with specific porosity for various applications .

Agrochemicals

The compound is also valuable in the agrochemical sector, where it is used to synthesize:

- Herbicides : It serves as a building block for herbicides that control unwanted vegetation.

- Insecticides : Hexahydropyridazine derivatives can be designed to target specific pests while minimizing environmental impact.

The basicity and polarity of hexahydropyridazine make it an effective reactant for forming functional groups essential for these agrochemicals .

Chemical Reagents and Catalysts

In organic chemistry, this compound functions as a chemical reagent and catalyst in various reactions:

- Substitution Reactions : It participates in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

- Deprotection Reactions : The compound can undergo deprotection under acidic conditions to yield free amines, which are valuable in synthetic chemistry.

Industrial Applications

Beyond its chemical applications, this compound is utilized in:

- Industrial Coatings : Its properties contribute to the formulation of durable coatings.

- Surfactants : The compound can be modified to create surfactants used in cleaning products and personal care items.

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Antibiotics, anti-inflammatory drugs, antiepileptics |

| Dye Synthesis | Azo dyes for textiles and leather |

| Materials Science | Conducting polymers, metal-organic frameworks |

| Agrochemicals | Herbicides, insecticides |

| Chemical Reagents | Substitution and deprotection reactions |

| Industrial Applications | Coatings, surfactants |

Wirkmechanismus

The mechanism of action of hexahydropyridazine-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain proteases and kinases, thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as anti-inflammatory and anticancer activities .

Vergleich Mit ähnlichen Verbindungen

- Hexahydropyridazine-3-carboxylic acid

- Piperazine-3-carboxylic acid

- Piperidazine-3-carboxylic acid

Comparison: Hexahydropyridazine-3-carboxylic acid dihydrochloride is unique due to its specific dihydrochloride salt form, which enhances its solubility and stability compared to its analogs. This makes it more suitable for certain applications, particularly in pharmaceutical formulations.

Biologische Aktivität

Hexahydropyridazine-3-carboxylic acid dihydrochloride is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and applications in scientific research.

- Molecular Formula: C5H8N2O2

- Molecular Weight: 130.145 g/mol

- CAS Number: 32750-52-0

- Density: 1.2 ± 0.1 g/cm³

- Boiling Point: 313.6 ± 37.0 °C at 760 mmHg

These properties indicate that this compound is a stable compound with a moderate boiling point, making it suitable for various chemical reactions and biological studies.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Hexahydropyridazine Ring: This can be achieved through hydrogenation of pyridazine derivatives under controlled conditions.

- Carboxylation: The introduction of the carboxylic acid group is often performed using carbon dioxide in the presence of a base.

- Dihydrochloride Salt Formation: The final step involves reacting the free acid with hydrochloric acid to form the dihydrochloride salt, enhancing solubility and stability.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Interaction: The compound has shown potential to interact with various enzymes, modulating their activity, which is crucial for metabolic pathways.

- Antimicrobial Properties: Studies suggest that it may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

- Anticancer Potential: Preliminary research indicates that it may have anticancer properties, particularly through its interaction with cellular pathways associated with tumor growth .

The mechanism by which this compound exerts its biological effects primarily involves binding to specific molecular targets such as enzymes and receptors. This interaction can lead to:

- Modulation of enzyme activity, affecting metabolic processes.

- Induction of apoptosis in cancer cells through signaling pathway interference.

Case Studies and Research Findings

Several studies have investigated the biological activity of hexahydropyridazine derivatives:

-

Antimicrobial Activity Study:

- A study demonstrated that hexahydropyridazine derivatives showed significant inhibition against various bacterial strains, suggesting potential as an antimicrobial agent.

-

Cancer Research:

- In vitro studies indicated that certain derivatives could inhibit cell proliferation in cancer cell lines, prompting further investigation into their mechanism of action and therapeutic potential.

- Enzyme Interaction Analysis:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Methyl (R)-hexahydropyridazine-3-carboxylate hydrochloride | 2509056-96-4 | Enantiomeric variant with different biological activities |

| Methyl (S)-hexahydropyridazine-3-carboxylate hydrochloride | 380223-17-6 | Similar structure but distinct stereochemistry affecting reactivity |

| Pyrrolidine derivatives | Varies | Different ring size but shares some reactivity patterns |

This table highlights how structural differences can lead to variations in biological activity among similar compounds.

Eigenschaften

IUPAC Name |

diazinane-3-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-2-1-3-6-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMNUIUXLIBGKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NNC1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.